molecular formula C16H16N4S B12151798 5-(4-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine

5-(4-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine

Cat. No.: B12151798
M. Wt: 296.4 g/mol
InChI Key: UBFSHNIDTCCVNW-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine typically involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzylthiourea. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring proper purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine is unique due to the presence of both a 4-methylphenyl group and a phenylmethylthio group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H16N4S

Molecular Weight

296.4 g/mol

IUPAC Name

3-benzylsulfanyl-5-(4-methylphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H16N4S/c1-12-7-9-14(10-8-12)15-18-19-16(20(15)17)21-11-13-5-3-2-4-6-13/h2-10H,11,17H2,1H3

InChI Key

UBFSHNIDTCCVNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC=C3

Origin of Product

United States

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